molecular formula C10H12FNO3 B13902334 (3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid

(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid

Cat. No.: B13902334
M. Wt: 213.21 g/mol
InChI Key: OMQDGGUENKOVJK-SECBINFHSA-N
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Description

(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid is an organic compound with a unique structure that includes an amino group, a fluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoromethoxy Group:

    Amino Group Introduction: The amino group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions such as alkylation, hydrolysis, and oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-[4-(methoxy)phenyl]propanoic acid: Similar structure but lacks the fluorine atom.

    (3R)-3-amino-3-[4-(chloromethoxy)phenyl]propanoic acid: Contains a chlorine atom instead of fluorine.

    (3R)-3-amino-3-[4-(bromomethoxy)phenyl]propanoic acid: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluoromethoxy group in (3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. These characteristics make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H12FNO3/c11-6-15-8-3-1-7(2-4-8)9(12)5-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1

InChI Key

OMQDGGUENKOVJK-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)OCF

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OCF

Origin of Product

United States

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